3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Catalog No.
S3127073
CAS No.
2034229-24-6
M.F
C19H20N4O3
M. Wt
352.394
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyr...

CAS Number

2034229-24-6

Product Name

3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H20N4O3

Molecular Weight

352.394

InChI

InChI=1S/C19H20N4O3/c1-14-4-2-5-15(10-14)25-13-18(24)23-9-3-6-16(12-23)26-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3

InChI Key

UQFIEALDDVDPRG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N

Solubility

soluble

3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrazine ring, a piperidine moiety, and an aromatic tolyloxy group. The presence of the carbonitrile functional group enhances its chemical reactivity and potential biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be attributed to the functional groups present in its structure. The carbonitrile group can undergo nucleophilic addition reactions, while the ether bond in the tolyloxy group may be susceptible to cleavage under acidic or basic conditions. Furthermore, the piperidine nitrogen can participate in various substitution reactions, making this compound versatile for further chemical modifications.

Preliminary studies suggest that 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits significant biological activity, particularly as a modulator of histone lysine demethylase enzymes. These enzymes play crucial roles in epigenetic regulation and have been implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with these enzymes may lead to therapeutic applications in oncology and other fields of medicine .

The synthesis of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, a pyrazine ring can be synthesized through condensation reactions.
  • Piperidine Attachment: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Tolyl Group Introduction: The m-tolyloxy group can be added through etherification or acylation methods.
  • Final Carbonitrile Formation: The carbonitrile group is introduced at the final stages, often through cyanation reactions.

These steps require careful control of reaction conditions to optimize yield and purity.

The primary applications of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lie in medicinal chemistry and pharmacology. Potential uses include:

  • Pharmaceutical Development: As a candidate for drugs targeting epigenetic regulators.
  • Research Tool: For studying histone demethylases and their role in gene expression regulation.
  • Therapeutic Agent: In treating cancers and other diseases linked to dysregulated epigenetic mechanisms.

Interaction studies involving 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile focus on its binding affinity to histone lysine demethylases. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate these interactions at a molecular level. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity as a therapeutic agent.

Several compounds share structural similarities with 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, including:

Compound NameStructural FeaturesUnique Aspects
3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrileContains a piperidine and pyrazine moietyLacks the m-tolyloxy group, affecting its biological profile
4-Acetylpiperidine DerivativesSimilar piperidine structureVaries in substituents on the aromatic ring
Histone Deacetylase InhibitorsOften contain similar piperidine structuresFocused on different enzymatic targets

The uniqueness of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups that modulate histone demethylase activity, potentially offering distinct therapeutic benefits compared to other compounds.

XLogP3

2.3

Dates

Modify: 2023-08-18

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